molecular formula C10H12N2O3 B14781375 1-(2-Nitrophenyl)pyrrolidin-3-ol

1-(2-Nitrophenyl)pyrrolidin-3-ol

Cat. No.: B14781375
M. Wt: 208.21 g/mol
InChI Key: JDWQVNNJWQAGHE-UHFFFAOYSA-N
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Description

(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol is a chiral organic compound that features a pyrrolidine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and (S)-proline.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(2-Nitrophenyl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Nitrophenyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity.

    1-(2-Nitrophenyl)pyrrolidine: Lacks the hydroxyl group, which could affect its reactivity and applications.

Uniqueness

(S)-1-(2-Nitrophenyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both a nitrophenyl group and a hydroxyl group, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(2-nitrophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-8-5-6-11(7-8)9-3-1-2-4-10(9)12(14)15/h1-4,8,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWQVNNJWQAGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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